L-酪氨酸、L-组氨酰-L-脯氨酰-L-亮氨酰-L-谷氨酰-L-赖氨酰-L-苏氨酰-

描述

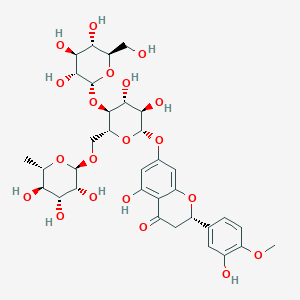

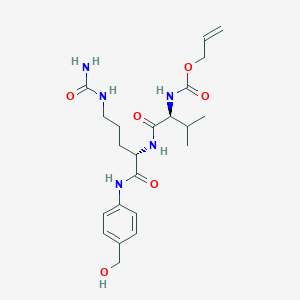

The peptide you mentioned is a complex one, composed of several amino acids including L-Tyrosine, L-Histidine, L-Proline, L-Leucine, L-Glutamine, L-Lysine, and L-Threonine. Each of these amino acids plays a unique role in the body. For instance, L-Tyrosine is a nonessential amino acid that the body can produce on its own, and it’s used as a building block for protein . It helps your body produce enzymes, thyroid hormones, and melanin, and aids in communication between nerve cells .

Chemical Reactions Analysis

In the body, L-Tyrosine is involved in various chemical reactions. It is a precursor to the neurotransmitters epinephrine, norepinephrine, and dopamine . Under stressful conditions, these neurotransmitters can be depleted, and L-Tyrosine is used in the body to replenish them .Physical And Chemical Properties Analysis

L-Tyrosine is an amino acid, and like all amino acids, it has both physical and chemical properties. It is involved in the structure of almost all proteins in the body . It helps to produce melanin, the pigment responsible for hair and skin color . It also assists the adrenal, pituitary, and thyroid glands in producing hormones .科学研究应用

肽合成和生物活性

氨基酸序列 L-酪氨酸、L-组氨酰-L-脯氨酰-L-亮氨酰-L-谷氨酰-L-赖氨酰-L-苏氨酰已用于合成具有显着生物活性的各种肽。例如,Bodanszky 等人(1974 年)的研究涉及合成具有类似氨基酸序列的八肽,用于血管活性肠肽 (VIP),其中包括全身性血管扩张和降低狗的动脉血压等生物活性(Bodanszky 等人,1974)。

在氨酰-tRNA 中的作用

该序列还在氨酰-tRNA 的研究中发挥作用。杨等人(1969 年)对氨酰-tRNA 进行共色谱,包括组氨酰-、酪氨酰-和苏氨酰-tRNA,以了解培养的 L-M 细胞和在小鼠中诱发的肿瘤之间 tRNA 模式的差异。此类研究提供了对癌细胞中 tRNA 修饰机制的见解(杨等人,1969)。

细菌中的代谢研究

此外,氨基酸序列对细菌代谢的研究也有影响。Graaf(2000 年)讨论了 L-酪氨酸、L-苏氨酸和 L-组氨酸等氨基酸的产生,这些氨基酸由工业上用于氨基酸生产的谷氨酸棒状杆菌产生。这项研究对理解和优化细菌中氨基酸产生的代谢途径具有重要意义(Graaf,2000)。

对肽类抗生素和激素的意义

该序列在肽类抗生素和激素的合成中也很重要。Mitsuyasu 等人(1970 年)和 Boissonnas 等人(1960 年)等研究表明,此类序列的轻微修饰会显着影响肽的生物学特性,这对于开发治疗剂至关重要(Mitsuyasu 等人,1970),(Boissonnas 等人,1960)。

作用机制

安全和危害

未来方向

While L-Tyrosine has been studied for its potential benefits in stress reduction and improved cognitive function, more research is needed to fully understand the role this amino acid plays in our bodies . Future research may focus on its effects under different conditions and its potential therapeutic uses.

属性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O11/c1-22(2)17-30(49-38(59)32-8-6-16-52(32)40(61)27(43)19-25-20-45-21-46-25)37(58)48-29(13-14-33(44)55)35(56)47-28(7-4-5-15-42)36(57)51-34(23(3)53)39(60)50-31(41(62)63)18-24-9-11-26(54)12-10-24/h9-12,20-23,27-32,34,53-54H,4-8,13-19,42-43H2,1-3H3,(H2,44,55)(H,45,46)(H,47,56)(H,48,58)(H,49,59)(H,50,60)(H,51,57)(H,62,63)/t23-,27+,28+,29+,30+,31+,32+,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCUQUYTCHEVPW-HLIBLUNMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)